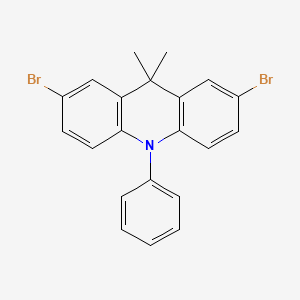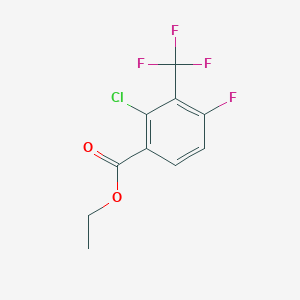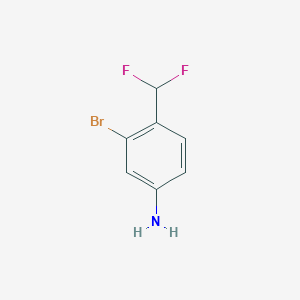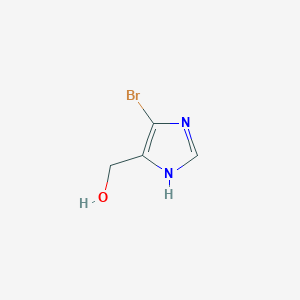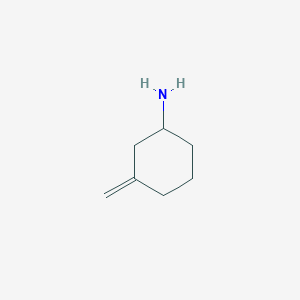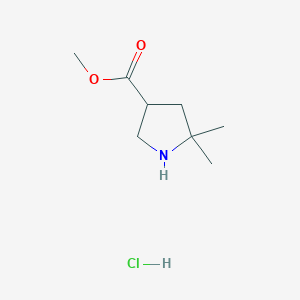
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a hydrochloride salt form of methyl 5,5-dimethylpyrrolidine-3-carboxylate, which is a derivative of pyrrolidine. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to form the ester, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 5-methylpyrrolidine-3-carboxylate hydrochloride
- Methyl 5,5-diethylpyrrolidine-3-carboxylate hydrochloride
- Methyl 5,5-dimethylpyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl 5,5-dimethylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
methyl 5,5-dimethylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
InChIキー |
DWKIDWSXWIZGLV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CN1)C(=O)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




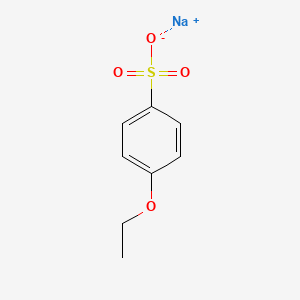
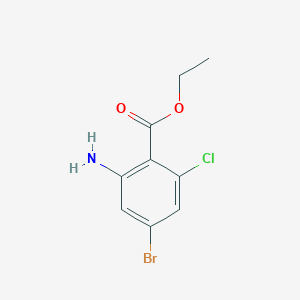
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
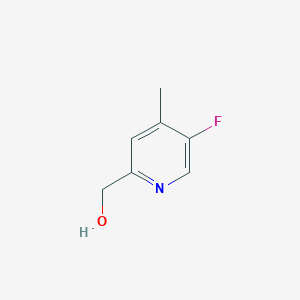
![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
